molecular formula C11H19ClN2O2S B2621377 ethyl6-(2-amino-1,3-thiazol-4-yl)hexanoatehydrochloride CAS No. 2580223-11-4

ethyl6-(2-amino-1,3-thiazol-4-yl)hexanoatehydrochloride

Cat. No.: B2621377
CAS No.: 2580223-11-4
M. Wt: 278.8
InChI Key: ORXKRTUACBGRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride is a chemical compound with the CAS Number: 2580223-11-4 . It has a molecular weight of 278.8 . This compound is used in scientific research due to its unique properties.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride were not found, compounds with similar structures have been synthesized and characterized by FTIR and NMR . These compounds have shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

It is stored at a temperature of 4 degrees Celsius . The compound’s physical form and other properties make it valuable for studying various biological and chemical processes.

Safety and Hazards

The safety information for Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S.ClH/c1-2-15-10(14)7-5-3-4-6-9-8-16-11(12)13-9;/h8H,2-7H2,1H3,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXKRTUACBGRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC1=CSC(=N1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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